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Compound of Interest

Compound Name:

N-(2-

aminophenyl)cyclopropanesulfona

mide

Cat. No.: B13986599

Get Quote

N-(2-aminophenyl)cyclopropanesulfonamide belongs to the sulfonamide class of

compounds, a cornerstone in pharmaceutical development. The sulfonamide functional group

is a key pharmacophore found in a wide array of therapeutic agents.[1] Furthermore, the

incorporation of a cyclopropane ring introduces conformational rigidity and a unique three-

dimensional profile, which can be pivotal in modulating biological activity and pharmacokinetic

properties.[2][3] The ortho-amino substitution on the phenyl ring provides a crucial vector for

further synthetic elaboration.

Given its potential as a versatile building block, unambiguous structural confirmation is

paramount. This guide details the application of NMR, IR, and MS—the triad of modern organic

analysis—to achieve this goal. By understanding the expected spectral output, researchers can

efficiently confirm synthesis, identify impurities, and ensure the quality of their material for

downstream applications.

Molecular Structure and Key Features
The chemical structure of N-(2-aminophenyl)cyclopropanesulfonamide dictates its spectral

properties. The molecule combines an aromatic system, a primary amine, a secondary
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sulfonamide, and a strained aliphatic ring. Each of these features gives rise to characteristic

signals in different spectroscopic techniques.

Caption: Structure of N-(2-aminophenyl)cyclopropanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants,

a complete structural assignment can be made.

Experimental Protocol: NMR
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of N-(2-
aminophenyl)cyclopropanesulfonamide in ~0.6 mL of a deuterated solvent (e.g., DMSO-

d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides as it ensures the exchangeable

N-H protons are observable.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Instrumentation: Transfer the solution to a 5 mm NMR tube.

Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

For ¹H NMR, a standard pulse sequence (e.g., zg30) is used.

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is employed to ensure all

carbon signals appear as singlets.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
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The proton spectrum can be divided into three key regions: the highly shielded aliphatic

cyclopropyl region, the deshielded aromatic region, and the exchangeable amine/sulfonamide

proton signals.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~9.0 - 10.0 Singlet (broad) 1H SO₂NH

The acidic

sulfonamide

proton is highly

deshielded and

often appears as

a broad singlet.

Its chemical shift

is concentration-

dependent.[4]

~6.6 - 7.2 Multiplet 4H Ar-H

The four protons

on the

aminophenyl ring

will exhibit

complex splitting

patterns due to

ortho, meta, and

para coupling.

~5.0 - 6.0 Singlet (broad) 2H NH₂

The primary

amine protons

are

exchangeable

and typically

appear as a

broad singlet.[4]

~2.5 - 2.8 Multiplet 1H SO₂-CH The methine

proton of the

cyclopropyl

group is adjacent

to the electron-

withdrawing

sulfonyl group,

shifting it
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downfield relative

to the methylene

protons.

~0.8 - 1.2 Multiplet 4H -CH₂-CH₂-

The four

methylene

protons of the

cyclopropane

ring are

magnetically

non-equivalent

and will appear

as complex

multiplets in a

highly shielded

(upfield) region.

[5][6]

Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~145 - 150 Ar-C-NH₂

The carbon atom directly

attached to the nitrogen of the

amine group is significantly

influenced by its electron-

donating effect.

~115 - 135 Ar-C (4 signals)

The remaining aromatic

carbons will appear in this

typical range. The carbon

attached to the sulfonamide

group will be further downfield.

[4]

~114 - 118 Ar-C-SO₂NH
The ipso-carbon attached to

the sulfonamide group.

~30 - 35 SO₂-CH

The methine carbon of the

cyclopropyl group, shifted

downfield by the adjacent S-

atom.

~5 - 10 -CH₂-CH₂-

The methylene carbons of the

cyclopropane ring are

characteristically found at a

very high field (upfield) due to

the ring strain and geometry.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FTIR
Objective: To identify the principal functional groups in the molecule.
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Methodology:

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

Sample Application: Place a small amount of the solid N-(2-
aminophenyl)cyclopropanesulfonamide powder directly onto the ATR crystal.

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample

and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the

signal-to-noise ratio.

Data Analysis: Identify the key absorption bands and assign them to the corresponding

functional group vibrations.

Predicted IR Absorption Bands
The IR spectrum will be dominated by absorptions from the N-H, S=O, and aromatic C=C

bonds.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b13986599/docs?utm_src=pdf-body#introduction-the-structural-significance-of-n-2-aminophenyl-cyclopropanesulfonamide
https://www.benchchem.com/product/b13986599/docs?utm_src=pdf-body#introduction-the-structural-significance-of-n-2-aminophenyl-cyclopropanesulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13986599?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

3480 - 3350
N-H Asymmetric &

Symmetric Stretch
Primary Amine (-NH₂)

A characteristic two-

band absorption for

primary amines.[4]

3350 - 3200 N-H Stretch
Sulfonamide (-

SO₂NH-)

A single, often broad,

peak corresponding to

the sulfonamide N-H

bond.[4]

1640 - 1600 N-H Bend Primary Amine (-NH₂)

The scissoring

vibration of the

primary amine.[4]

1600 - 1450 C=C Stretch Aromatic Ring

Multiple sharp bands

indicating the aromatic

nature of the phenyl

ring.

1350 - 1310
S=O Asymmetric

Stretch
Sulfonamide (-SO₂)

A very strong and

characteristic

absorption band for

the sulfonyl group.[4]

1160 - 1140
S=O Symmetric

Stretch
Sulfonamide (-SO₂)

The second strong,

characteristic

absorption for the

sulfonyl group.[4]

920 - 890 S-N Stretch Sulfonamide (S-N)

The stretching

vibration of the sulfur-

nitrogen bond.[4]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues

through the analysis of its fragmentation patterns.
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Experimental Protocol: ESI-MS
Objective: To determine the accurate molecular weight and analyze fragmentation pathways.

Methodology:

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable

solvent such as methanol or acetonitrile. A small amount of formic acid may be added to

promote protonation for positive ion mode.

Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source

coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Data Acquisition (MS¹): Acquire a full scan mass spectrum in positive ion mode to identify the

protonated molecular ion [M+H]⁺.

Data Acquisition (MS²): Select the [M+H]⁺ ion (m/z 213.07) for collision-induced dissociation

(CID) to generate a product ion spectrum (MS/MS). This provides fragmentation data.[7]

Molecular Ion and Fragmentation Analysis
Molecular Formula: C₉H₁₂N₂O₂S

Monoisotopic Mass: 212.06 g/mol

Expected [M+H]⁺ Ion: m/z 213.07

A key fragmentation pathway for aromatic sulfonamides involves the rearrangement and

subsequent elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da.[1] This

is a diagnostic fragmentation that can help confirm the presence of the arylsulfonamide moiety.

[M+H]⁺
m/z 213.07 - SO₂ (64 Da) [C₉H₁₃N₂]⁺

m/z 149.11

Click to download full resolution via product page

Caption: Predicted primary fragmentation of N-(2-aminophenyl)cyclopropanesulfonamide.
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Integrated Analytical Workflow for Structure
Confirmation
No single technique provides a complete structural picture. The power of modern analytical

chemistry lies in integrating data from multiple orthogonal techniques.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Final Confirmation

Synthesized Compound

IR Spectroscopy NMR Spectroscopy Mass Spectrometry

Functional Groups Identified
(-NH₂, -SO₂NH-, Ar)

C-H Framework Mapped
(Aromatic, Cyclopropyl)

Molecular Formula Confirmed
(C₉H₁₂N₂O₂S)

Unambiguous Structure Confirmed

Click to download full resolution via product page

Caption: Integrated workflow for structural elucidation.

By following this workflow, a researcher can move from a newly synthesized compound to a

fully characterized and validated structure. The IR spectrum first confirms the presence of the

key functional groups. Mass spectrometry then validates the molecular weight and formula.

Finally, detailed 1D and 2D NMR experiments provide the definitive connectivity map, leaving

no ambiguity as to the compound's identity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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